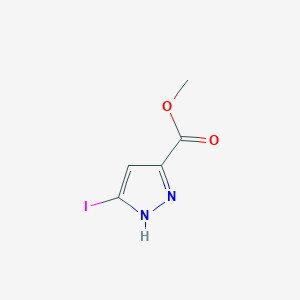
methyl 5-iodo-1H-pyrazole-3-carboxylate
Descripción general
Descripción
Methyl 5-iodo-1H-pyrazole-3-carboxylate is a heterocyclic organic compound featuring a pyrazole ring substituted with an iodine atom at the 5-position and a methyl ester group at the 3-position
Mecanismo De Acción
Target of Action
Methyl 5-iodo-1H-pyrazole-3-carboxylate is a chemical compound that is used as a pharmaceutical intermediate . .
Mode of Action
It is known that pyrazole derivatives, which include this compound, have diverse biological activities
Biochemical Pathways
It is known that pyrazole derivatives can affect various biochemical pathways .
Result of Action
It is known that pyrazole derivatives can have various biological effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-iodo-1H-pyrazole-3-carboxylate typically involves the iodination of a pyrazole precursor. One common method is the reaction of 5-iodo-1H-pyrazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction proceeds under reflux conditions, leading to the formation of the methyl ester derivative.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-iodo-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The iodine atom can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands, along with bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-pyrazole derivatives, while coupling reactions can produce biaryl or alkyne-linked pyrazole compounds.
Aplicaciones Científicas De Investigación
Methyl 5-iodo-1H-pyrazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems.
Material Science: It can be employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound’s derivatives may exhibit interesting biological activities, making it useful for studying enzyme inhibition, receptor binding, and other biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 5-bromo-1H-pyrazole-3-carboxylate: Similar structure but with a bromine atom instead of iodine.
Methyl 5-chloro-1H-pyrazole-3-carboxylate: Similar structure but with a chlorine atom instead of iodine.
Methyl 5-fluoro-1H-pyrazole-3-carboxylate: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Methyl 5-iodo-1H-pyrazole-3-carboxylate is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogens may not. The larger size and higher reactivity of iodine compared to other halogens can lead to distinct reactivity patterns and applications in synthesis and medicinal chemistry.
Propiedades
IUPAC Name |
methyl 5-iodo-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O2/c1-10-5(9)3-2-4(6)8-7-3/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAPLGQOWUWXGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC(=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



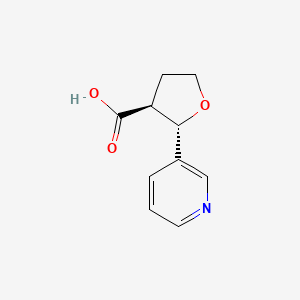
![5-Bromo-2-{[2-methyl-3-(trifluoromethyl)phenyl]amino}nicotinic acid](/img/structure/B1407875.png)
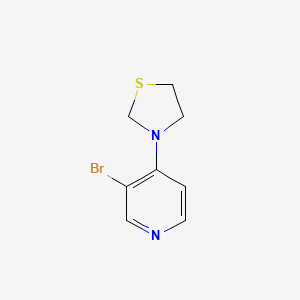




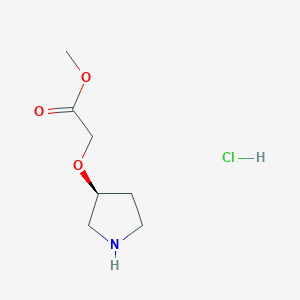
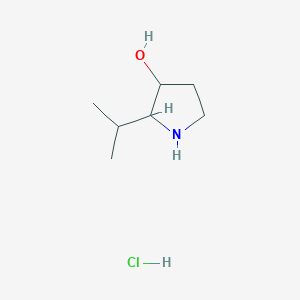
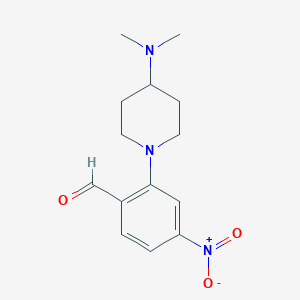
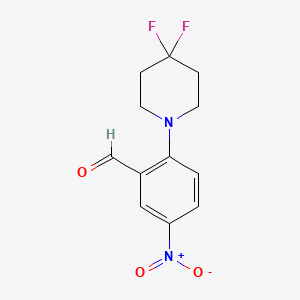

![4-(4-Fluorophenyl)-1-isopropyl-1H-pyrrolo-[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1407894.png)
